![molecular formula C8H9I B3049051 1-Ethyl-3-iodobenzene CAS No. 19164-77-3](/img/structure/B3049051.png)
1-Ethyl-3-iodobenzene
Overview
Description
1-Ethyl-3-iodobenzene is a chemical compound with the molecular formula C8H9I . It has an average mass of 232.061 Da and a monoisotopic mass of 231.974884 Da .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-iodobenzene consists of an iodine atom attached to the third carbon of a benzene ring, which also has an ethyl group attached to the first carbon . The InChI representation of the molecule isInChI=1S/C8H9I/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
.
Scientific Research Applications
Synthesis of Quinolines Ethyl 3-quinolinecarboxylates were synthesized from Baylis–Hillman acetates via an oxidative cyclization reaction. This process involved the generation of an N-tosylamidyl radical from the rearranged tosylamide derivatives, utilizing iodobenzene diacetate and iodine (Kim, Chung, & Im, 2002).
Supramolecular Templates 1,3,5-Triethylbenzenes have been widely used as supramolecular templates to organize molecular-recognition elements. The steric-gearing effect of these templates is believed to direct binding elements towards the same face of the central ring, thus increasing binding affinity (Wang & Hof, 2012).
Synthesis of Ethynylbenzenes The condensation of o-substituted iodobenzenes with ethyl 2-methyl-3-butyn-2-yl acetacetal followed by hydrolysis and subsequent alkaline cleavage led to the formation of ethynylarenes. Aryl iodides with electron-acceptor groups in the o-position of the benzene ring were more reactive in this acetylenic condensation (Moroz & Shvartstaerg, 1973).
Palladium-Catalyzed Carbonylative Coupling Palladium-catalyzed carbonylative coupling of iodobenzene and 2-methyl-3-butyn-2-ol under biphasic conditions was studied, leading to the formation of furanones. This study highlights the use of iodobenzene in catalytic reactions (Kiji, Okano, Kimura, & Saiki, 1998).
Palladium-Catalyzed Aminocarbonylation Ethyl levulinate, methyl levulinate, and 2-methyltetrahydrofuran, derived from hemicellulose-based solvents, were used in palladium-catalyzed aminocarbonylation reactions. Iodobenzene and morpholine were employed in these reactions, demonstrating the versatility of iodobenzene derivatives in catalytic processes (Uzunlu, Pongrácz, Kollár, & Takács, 2023).
Mechanism of Action
Target of Action
1-Ethyl-3-iodobenzene, similar to other aryl iodides, primarily targets alkenes in organic reactions . The compound interacts with alkenes through a process known as electroreductive deuteroarylation , which is a type of nucleophilic aromatic substitution .
Mode of Action
The mode of action of 1-Ethyl-3-iodobenzene involves the generation of aryl radicals . This is facilitated by an organo-mediator, which assists in the cleavage of the C–I bonds in aryl iodides . The organo-mediator controls the chemoselectivity of the reaction and avoids side reactions of competitive substrate deuteration . This process is theoretically supported by CV experiments and DFT calculations .
Biochemical Pathways
The biochemical pathways affected by 1-Ethyl-3-iodobenzene involve the deuteroarylation of alkenes and aryl iodides . The compound provides a series of mono-deuterated alkylarenes with excellent deuterium incorporation through two single-electron reductions (SER), without requiring metal catalysts, external reductants, and sacrificial anodes .
Pharmacokinetics
It’s known that the compound has a low gi absorption and is bbb permeant . It is also known to inhibit CYP1A2 and CYP2C9 . The compound has a log P value of 3.4, indicating its lipophilicity .
Result of Action
The result of the action of 1-Ethyl-3-iodobenzene is the formation of mono-deuterated alkylarenes . These compounds are important in nuclear magnetic resonance analysis, the exploration of reaction mechanisms, and research in drug metabolism .
Safety and Hazards
properties
IUPAC Name |
1-ethyl-3-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMZGZMBNXKCBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561386 | |
Record name | 1-Ethyl-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-iodobenzene | |
CAS RN |
19164-77-3 | |
Record name | 1-Ethyl-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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